2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone
Description
2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone is a halogenated acetophenone derivative characterized by a bromoethanone moiety attached to a substituted aromatic ring. The aryl group contains a fluorine atom at the para-position and a trifluoromethyl (-CF₃) group at the ortho-position. This compound is of interest in organic synthesis due to the electron-withdrawing effects of the fluorine and -CF₃ groups, which enhance the reactivity of the α-bromo ketone in nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)6-3-5(11)1-2-7(6)9(12,13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDAMUXJCROWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208551 | |
| Record name | 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544429-23-4 | |
| Record name | 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544429-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method is the reaction of 5-fluoro-2-(trifluoromethyl)acetophenone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive bromine and other chemicals involved.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The structural and functional diversity of brominated acetophenones arises from substituent variations on the aromatic ring. Key analogs include:
Halogenated Derivatives
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) significantly enhances the electrophilicity of the α-bromo ketone compared to hydroxyl (-OH) or methoxy (-OMe) groups .
- Lipophilicity : Compounds with -CF₃ or chloro substituents exhibit higher lipophilicity, making them suitable for pharmaceutical applications (e.g., blood-brain barrier penetration) .
Multi-Substituted Derivatives
- Bis-Trifluoromethyl Analog: 2-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethanone (PubChem CID: 2736170) features two -CF₃ groups, further increasing electron withdrawal and thermal stability .
- Dihydroxy Derivatives: 2-Bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone (CAS 99657-26-8) demonstrates how hydroxyl groups facilitate chelation but may complicate synthesis due to competing oxidation .
Biological Activity
2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, and other pharmacological effects, supported by relevant data and case studies.
- Molecular Formula : C9H6BrF3O
- Molecular Weight : 267.04 g/mol
- CAS Number : 343-04-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its efficacy has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.7 | |
| SGC-7901 (Stomach) | 30.0 | |
| HepG2 (Liver) | 18.3 | |
| HCT116 (Colon) | 0.67 | |
| PC-3 (Prostate) | 0.80 |
The compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option.
Case Studies
In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antiproliferative activities against a panel of cancer cell lines. The study found that certain derivatives showed greater potency than established drugs, with IC50 values ranging from sub-micromolar to low micromolar concentrations across various cancer types .
Other Biological Activities
Beyond anticancer effects, this compound has shown promise in other areas:
- Antimicrobial Activity : Some studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
